An In-depth Technical Guide to the Mechanism of Action of 3,6-diphenyl-7H-triazolo[3,4-b]thiadiazine and its Analogs
An In-depth Technical Guide to the Mechanism of Action of 3,6-diphenyl-7H-triazolo[3,4-b]thiadiazine and its Analogs
An In-depth Technical Guide to the Mechanism of Action of 3,6-diphenyl-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine and its Analogs
This guide provides a comprehensive technical overview of the current understanding of the mechanisms of action for the heterocyclic compound 3,6-diphenyl-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine and its structurally related analogs. This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and authoritative resource on this promising scaffold.
Introduction: The Versatile Scaffold of Triazolothiadiazines
The 7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine core is a fused heterocyclic system that has proven to be a privileged structure in medicinal chemistry. Its rigid, planar nature and the presence of multiple nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. The synthetic accessibility of this scaffold allows for the introduction of a wide range of substituents at the 3 and 6 positions, leading to a diverse library of compounds with distinct biological profiles. This guide will delve into the specific molecular mechanisms that have been elucidated for these compounds, with a particular focus on experimental evidence and structure-activity relationships.
Anticancer Activity: A Multi-faceted Approach
Derivatives of 3,6-disubstituted-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine have demonstrated significant potential as anticancer agents, with several distinct mechanisms of action being proposed and investigated.[5][6]
Tubulin Polymerization Inhibition
A prominent mechanism of action for a subset of 3,6-diaryl-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines is the inhibition of tubulin polymerization.[7] These compounds have been designed as rigid analogs of combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules.
Mechanism: The triazolothiadiazine scaffold serves as a constrained linker to hold the two aryl rings in a specific conformation that is favorable for binding to the colchicine-binding site on β-tubulin.[7] This binding event prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[7]
Experimental Evidence:
-
Antiproliferative Assays: Studies have shown that certain 3,6-diaryl derivatives exhibit potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range, comparable to CA-4.[7]
-
Tubulin Polymerization Assays: In vitro experiments using purified tubulin have demonstrated that these compounds directly inhibit the formation of microtubules.[7]
-
Immunofluorescence Microscopy: Treatment of cancer cells with these compounds leads to a significant disruption of the microtubule network, as visualized by immunostaining.[7]
-
Cell Cycle Analysis: Flow cytometry analysis has confirmed that these agents cause a significant accumulation of cells in the G2/M phase of the cell cycle.[7]
-
Molecular Docking: Computational studies have predicted a binding mode within the colchicine site of tubulin, consistent with experimental findings.[7]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Tubulin (99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), test compound (dissolved in DMSO), and a positive control (e.g., combretastatin A-4).
-
Procedure:
-
A solution of tubulin in polymerization buffer is prepared and kept on ice.
-
The test compound or vehicle control is added to the tubulin solution.
-
The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.
-
GTP is added to initiate polymerization.
-
The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.
-
-
Data Analysis: The IC50 value for inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of varying concentrations of the test compound to the vehicle control.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Inhibition of tubulin polymerization by triazolothiadiazine derivatives.
Kinase Inhibition
Another proposed anticancer mechanism for this class of compounds is the inhibition of protein kinases. While some studies have ruled out tyrosine kinase inhibition, evidence points towards the inhibition of other kinases, such as glycogen synthase kinase-3β (GSK-3β).[8][9]
Mechanism: Certain derivatives of 7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine have been shown to bind to the ATP-binding pocket of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[9] Inhibition of GSK-3β can lead to the stabilization of β-catenin and the activation of pro-apoptotic signaling pathways.
Experimental Evidence:
-
Kinase Screening: A hydrazinotriazolothiadiazine derivative was screened against a panel of 16 kinases and showed selective inhibition of GSK-3β with an IC50 of 0.883 μM.[9]
-
Apoptosis Assays: The GSK-3β inhibitory compound was shown to increase the levels of active caspase-3 and the percentage of Annexin V-positive cells, indicating the induction of apoptosis.[9]
-
Cell Cycle Analysis: This compound also induced cell cycle arrest at the G2/M phase in prostate cancer cells.[9]
-
Molecular Docking and Dynamics: Computational modeling predicted a stable binding mode of the compound within the ATP-binding site of GSK-3β.[9]
Experimental Workflow: Kinase Inhibition and Apoptosis Induction
Caption: Workflow for investigating kinase inhibition by triazolothiadiazines.
Antimicrobial Activity
Various derivatives of 1,2,4-triazolo[3,4-b][1][3][4]thiadiazine have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi.[2][10][11] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacteria, as well as fungal species like Candida albicans.[2][3][10]
While the precise molecular mechanisms of antimicrobial action are not as well-defined as their anticancer effects, it is hypothesized that the heterocyclic core and its substituents may interfere with essential microbial processes. Potential targets could include cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and electronic properties of the substituents on the triazolothiadiazine scaffold appear to play a crucial role in their antimicrobial potency.[11]
α-Glucosidase Inhibition
A recent area of investigation for this class of compounds is their potential as antidiabetic agents through the inhibition of α-glucosidase.[12]
Mechanism: Certain 7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine-phenylhydrazone derivatives have been identified as potent inhibitors of α-glucosidase.[12] The proposed mechanism involves a mixed-type inhibition, suggesting that the compound can bind to both the free enzyme and the enzyme-substrate complex. Spectroscopic studies, including fluorescence quenching and circular dichroism, indicate that the inhibitor induces a conformational change in the secondary structure of the α-glucosidase enzyme, thereby hindering its catalytic activity.[12] This inhibition of α-glucosidase in the small intestine would delay the digestion of carbohydrates and subsequently lower postprandial blood glucose levels.
Experimental Evidence:
-
Enzyme Inhibition Assays: These derivatives have shown significantly lower IC50 values against α-glucosidase compared to the standard drug, acarbose.[12]
-
Kinetic Studies: Lineweaver-Burk plot analysis has indicated a mixed-type inhibition pattern.
-
Spectroscopic Analysis: Fluorescence and circular dichroism spectra have provided evidence of the inhibitor binding to the enzyme and altering its conformation.[12]
-
In Vivo Studies: Oral administration of a lead compound to mice resulted in a significant reduction in postprandial blood glucose levels.[12]
Anti-inflammatory and Analgesic Activities
Several studies have reported the anti-inflammatory and analgesic properties of 3,6-disubstituted-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines.[4][13] These compounds have shown efficacy in animal models of inflammation, such as carrageenan-induced paw edema, and pain, like the acetic acid-induced writhing test.[13] The presence of electron-withdrawing groups on the phenyl ring at the 6-position has been associated with enhanced activity.[4] While the exact molecular targets are yet to be fully elucidated, it is plausible that these compounds may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or modulate the production of inflammatory cytokines.
Structure-Activity Relationship (SAR) Summary
The biological activity of the 7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine scaffold is highly dependent on the nature and position of the substituents.
| Position | Substituent Effect | Observed Activity |
| 3 and 6 | Aromatic rings | Potent anticancer (tubulin inhibition) and antimicrobial activity.[7] |
| 6 | Phenyl ring with electron-withdrawing groups (e.g., Cl, F) | Increased anti-inflammatory and analgesic activity.[4] |
| 3 | Hydrazone linkage | Potent α-glucosidase inhibition.[12] |
| Overall | A fused, unsaturated thiadiazine ring | Essential for anticancer activity.[9] |
Conclusion and Future Directions
The 3,6-diphenyl-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine scaffold and its analogs represent a versatile class of bioactive compounds with multiple, distinct mechanisms of action. The most well-characterized mechanism is the inhibition of tubulin polymerization for anticancer applications, providing a strong rationale for further development of these compounds as antimitotic agents. Additionally, emerging evidence for the inhibition of other key cellular targets, such as GSK-3β and α-glucosidase, opens up new avenues for therapeutic intervention in other disease areas, including neurodegenerative disorders and diabetes.
Future research should focus on:
-
Elucidating the specific molecular targets for the antimicrobial and anti-inflammatory activities.
-
Optimizing the scaffold to enhance selectivity and potency for specific kinase targets.
-
Conducting in vivo efficacy and pharmacokinetic studies to translate the promising in vitro results into potential clinical candidates.
The continued exploration of this privileged heterocyclic system holds significant promise for the discovery of novel therapeutics with diverse and potent mechanisms of action.
References
- Kaur, R., et al. (2021). View of Triazolothiadiazoles as antimicrobial agent: A short review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1185-1193.
-
Kaplancıklı, Z. A., et al. (2008). New triazole and triazolothiadiazine derivatives as possible antimicrobial agents. European Journal of Medicinal Chemistry, 43(1), 155–159.[Link]
-
Tozkoparan, B., et al. (2009). Novel 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][1][3][4]thiadiazines: synthesis, characterization, and evaluation of analgesic/anti-inflammatory, antioxidant activities. Archiv der Pharmazie, 342(5), 291–298.[Link]
- Eltahir, K. E. H., et al. (2023). Novel Triazolothiadiazole and Triazolothiadiazine Derivatives Containing Pyridine Moiety: Design, Synthesis, Bactericidal and Fungicidal Activities.
- Sci-Hub. (2008). New triazole and triazolothiadiazine derivatives as possible antimicrobial agents. European Journal of Medicinal Chemistry.
- Tozkoparan, B., et al. (2025). Synthesis of 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines as novel analgesic/anti-inflammatory compounds.
-
Abdellattif, M. H., et al. (2009). Synthesis and biological evaluation of 3,6-disubstituted[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 44(7), 2776–2781.[Link]
- Ganesh, C., et al. (2025). Synthesis, characterization and evaluation of potential of antimicrobial of triazolothiadiazines analogues. Cuestiones de Fisioterapia, 54(3), 3252-3268.
-
Abdelgawad, M. A., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI.[Link]
-
Sun, L., et al. (2017). Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines as novel tubulin inhibitors. Scientific Reports, 7(1), 11953.[Link]
-
Demchenko, A. M., et al. (2021). Synthesis and study of the anticancer activity of some new 7H-[1][2][3]triazolo [3,4-b][1][3][4]thiadiazines. Current issues in pharmacy and medicine: science and practice, 14(3), 291-296.[Link]
-
Kaushik, N., et al. Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine. Letters in Drug Design & Discovery, 16(1).
-
Eldehna, W. M., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 7H-[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazine Inhibitors as Antitumor Agents. ACS Omega, 5(32), 20563–20576.[Link]
- Patel, K., & Mashelkar, U. C. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 046.
- El-Naggar, S. A., et al. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Global Journal of Pharmacology, 6(3), 191-199.
-
Zhang, M., et al. (2023). Synthesis, biological evaluation and action mechanism of 7H-[1][2][3] triazolo [3,4-b][1][3][4] thiadiazine-phenylhydrazone derivatives as α-glucosidase inhibitors. European Journal of Medicinal Chemistry, 265, 115920.
-
Zhang, M., et al. (2023). Synthesis, biological evaluation and action mechanism of 7H-[1][2][3] triazolo [3,4-b][1][3][4] thiadiazine-phenylhydrazone derivatives as α-glucosidase inhibitors. European Journal of Medicinal Chemistry, 265, 115920.[Link]
-
Moskvina, V., et al. (2022). Synthesis and biological evaluation of some new 7H-[1][2][3]triazolo[3,4- b][1][3][4]thiadiazines as anti - microbial agents. Current Chemistry Letters, 11(1), 69-78.
-
Eldehna, W. M., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 7H-[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazine Inhibitors as Antitumor Agents. ACS Omega, 5(32), 20563–20576.
- Reddy, C. S., et al. (2018). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo-1,3,4- thiadiazole derivatives. Bulletin of the Chemical Society of Ethiopia, 31(3), 481.
- Atamanyuk, D., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4).
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. New triazole and triazolothiadiazine derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: synthesis, characterization, and evaluation of analgesic/anti-inflammatory, antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review [mdpi.com]
- 6. Synthesis and study of the anticancer activity of some new 7H-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel 7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. New triazole and triazolothiadiazine derivatives as possible antimicrobial agents / European Journal of Medicinal Chemistry, 2008 [sci-hub.box]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. Synthesis, biological evaluation and action mechanism of 7H-[1,2,4] triazolo [3,4-b] [1,3,4] thiadiazine-phenylhydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
